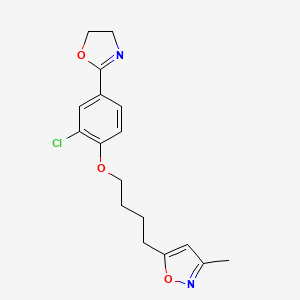
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. This compound is characterized by a methyl substituent at the 3-position and a 5-[2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]butyl substituent at the 5-position . It has garnered interest due to its potential biological activities, particularly its role as an antiviral agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxazolines, and various organic solvents .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the isoxazole ring.
Reduction: This reaction can reduce the oxazole ring to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various halogens or other functional groups .
Applications De Recherche Scientifique
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against certain viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. As an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt the viral life cycle at multiple stages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is unique due to its specific combination of substituents, which confer distinct biological activities. Its potential as an antiviral agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
98033-98-8 |
|---|---|
Formule moléculaire |
C17H19ClN2O3 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
5-[4-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]butyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H19ClN2O3/c1-12-10-14(23-20-12)4-2-3-8-21-16-6-5-13(11-15(16)18)17-19-7-9-22-17/h5-6,10-11H,2-4,7-9H2,1H3 |
Clé InChI |
NYPJBNNOELNMOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















